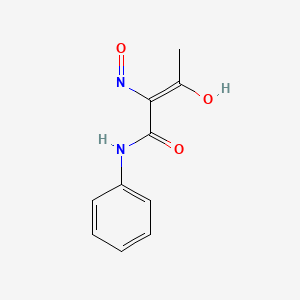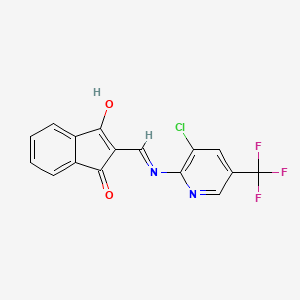
2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione
Vue d'ensemble
Description
2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione, commonly known as 2C-T-7, is a synthetic psychedelic drug of the phenethylamine and tryptamine chemical classes. It is one of the few psychedelic drugs to have been synthesized in the laboratory, and was first synthesized in the early 1970s by Alexander Shulgin. 2C-T-7 has been used in scientific research for its potential to provide insight into the neurochemical basis of consciousness and its effects on the brain.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
One study outlined the synthesis of derivatives of indane-1,3-dione, exploring their anti-inflammatory activities. The synthesis techniques involved regiospecific attacks and various methods like condensation and aminolysis, leading to compounds with marked anti-inflammatory activity without anti-coagulant action. This highlights the compound's role in the development of anti-inflammatory agents (Leblois et al., 1987).
Material Science Applications
Research has also been conducted on the synthesis of novel indane-1,3-dione derivatives for material science applications. One study focused on synthesizing fused heterocyclic compounds incorporating the trifluoromethyl moiety, demonstrating the compound's utility in creating materials with specific electronic or photophysical properties (Shaaban, 2008).
Organic Synthesis
In organic synthesis, the compound has been used to create hexahydropyrimidines and their spiro analogues through a multicomponent synthesis approach. This demonstrates its versatility as a building block in synthesizing complex organic molecules, contributing to the diversity of chemical compounds for further pharmacological or material science exploration (Mukhopadhyay et al., 2011).
Heterocyclic Chemistry
Another application involves the synthesis of fused polycyclic compounds, where indane-1,3-dione derivatives serve as precursors for creating complex heterocyclic systems. This is crucial for developing new drugs and materials with novel properties, indicating the compound's importance in heterocyclic chemistry (Nikpassand et al., 2010).
Propriétés
IUPAC Name |
2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O2/c17-12-5-8(16(18,19)20)6-21-15(12)22-7-11-13(23)9-3-1-2-4-10(9)14(11)24/h1-7,23H/b22-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMSQSXAPCNHJK-QPJQQBGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=C(C=N3)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=C(C=C(C=N3)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)
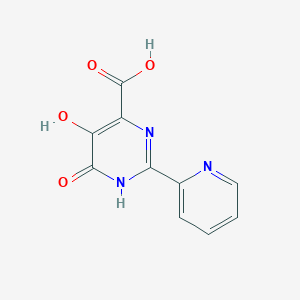
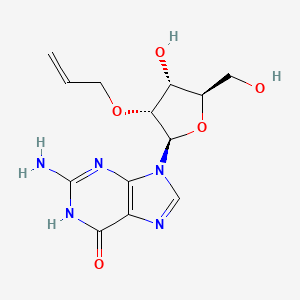
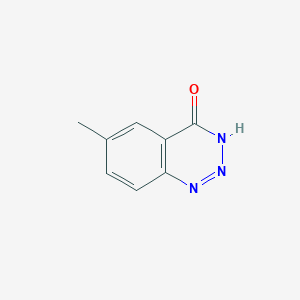
![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)
![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)
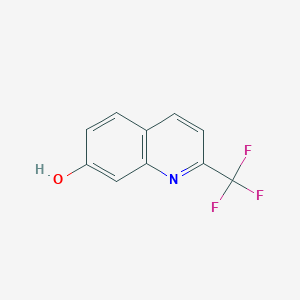

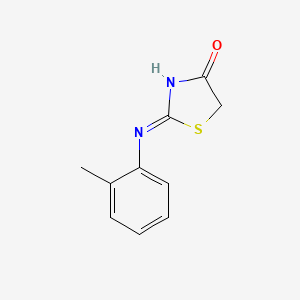
![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
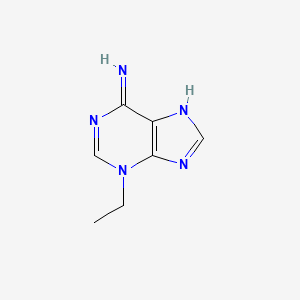
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
